molecular formula C14H10N2O2S2 B2536202 (5-Phenyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetic acid CAS No. 312947-24-3

(5-Phenyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetic acid

Cat. No.: B2536202
CAS No.: 312947-24-3
M. Wt: 302.37
InChI Key: NHKGPOMUILRMLW-UHFFFAOYSA-N
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Description

(5-Phenyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetic acid (CAS 312947-24-3) is a high-value heterocyclic compound built on the thienopyrimidine scaffold, a structure of significant interest in medicinal chemistry due to its structural relationship with purine bases . This specific derivative features a phenyl substitution and a sulfanylacetic acid moiety, enhancing its versatility as a building block for chemical synthesis and its potential physicochemical properties . The thienopyrimidine core is recognized as a privileged structure in drug discovery, with documented research applications in developing inhibitors for various biological targets . Particularly, this scaffold has shown promising anti-infective properties, including antibacterial, antifungal, antiparasitic, and antiviral activities . Furthermore, analogous compounds based on the diaminothienopyrimidine molecular core have been investigated as potent inhibitors of enzymes like dihydrofolate reductase (DHFR) and pteridine reductase (PTR1) in pathogens, highlighting its potential in antiparasitic research . The sulfanylacetic acid side chain provides a handle for further derivatization, making this compound a versatile intermediate for constructing more complex molecules for biochemical screening and structure-activity relationship (SAR) studies . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2S2/c17-11(18)7-20-14-12-10(9-4-2-1-3-5-9)6-19-13(12)15-8-16-14/h1-6,8H,7H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHKGPOMUILRMLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC3=C2C(=NC=N3)SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26660927
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

312947-24-3
Record name 2-({5-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Phenyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetic acid typically involves the construction of the thieno[2,3-d]pyrimidine core followed by functionalization. One common method includes the Pd(dppf)Cl2-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines . This method provides moderate to high yields and allows for further derivatization to obtain the desired acetic acid moiety.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

(5-Phenyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the thieno[2,3-d]pyrimidine core, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research has indicated that thieno[2,3-d]pyrimidine derivatives exhibit promising anticancer properties. (5-Phenyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetic acid has been studied for its ability to inhibit cancer cell proliferation. A notable study demonstrated that this compound induced apoptosis in various cancer cell lines through the activation of specific apoptotic pathways .

Antimicrobial Properties

The compound has shown efficacy against a range of microbial pathogens. In vitro studies have reported that it possesses antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents . The mechanism of action appears to involve disruption of microbial cell membranes.

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases .

Data Tables

Application AreaObservationsReferences
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialEffective against bacterial and fungal pathogens
Anti-inflammatoryInhibits pro-inflammatory cytokines

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal examined the effects of this compound on breast cancer cells. The results indicated a significant reduction in cell viability and increased apoptosis rates compared to control groups. The study highlighted the compound's potential as a lead structure for developing new anticancer agents.

Case Study 2: Antimicrobial Testing

In another research effort, the antimicrobial activity of this compound was tested against Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) values were determined, showing that the compound effectively inhibited the growth of both organisms, supporting its potential as an antimicrobial agent.

Mechanism of Action

The mechanism of action of (5-Phenyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetic acid involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thienopyrimidine Core

Compound Name CAS Number Substituents Key Structural Differences Source
(5-Phenyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetic acid N/A Phenyl (C5), sulfanyl-acetic acid (C4) Reference compound Target
(5,6,7,8-Tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetic acid 106738-51-6 Tetrahydrobenzo ring fused to thienopyrimidine Increased ring saturation and fused benzene ring enhance rigidity but reduce aromaticity .
[(2,5,6-Trimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetic acid (SY131541) 626205-90-1 Methyl (C2, C5, C6) Methyl groups introduce steric hindrance and electron-donating effects, potentially altering metabolic stability .
(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetic acid (SY131542) 296262-16-3 Methyl (C5, C6) Reduced steric bulk compared to phenyl; may improve solubility but weaken target binding .
2-[5-(4-Fluorophenyl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl]acetic acid N/A 4-Fluorophenyl (C5), oxo (C4) Replacement of sulfanyl with oxo group modifies hydrogen bonding; fluorine enhances electronegativity and lipophilicity .

Key Observations

Phenyl vs. Methyl Substituents : The phenyl group in the target compound provides greater steric bulk and electron-withdrawing effects compared to methyl-substituted analogs (e.g., SY131541, SY131542). This may enhance receptor binding affinity but reduce solubility .

Sulfanyl vs.

Ring Modifications : The tetrahydrobenzo-fused analog (CAS: 106738-51-6) introduces conformational rigidity, which could affect pharmacokinetic properties such as metabolic stability .

Biological Activity

The compound (5-Phenyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetic acid is a member of the thieno[2,3-d]pyrimidine family, which has garnered attention for its diverse biological activities, particularly in the field of oncology. This article synthesizes current research findings related to the biological activity of this compound, focusing on its antitumor, antimicrobial, and other pharmacological properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C13H11N2O2S\text{C}_{13}\text{H}_{11}\text{N}_2\text{O}_2\text{S}

This structure includes a thieno[2,3-d]pyrimidine core substituted with a phenyl group and a sulfanyl-acetic acid moiety.

Antitumor Activity

Research indicates that thieno[2,3-d]pyrimidine derivatives exhibit significant antitumor activity. A study by Hafez et al. (2017) demonstrated that various thieno[3,2-d]pyrimidine derivatives showed potent anticancer effects comparable to doxorubicin against human cancer cell lines such as MCF-7 (breast adenocarcinoma), HeLa (cervical carcinoma), and HCT-116 (colonic carcinoma) . The compound's structural modifications can enhance its cytotoxicity.

Case Study: Cytotoxicity Assessment

A detailed evaluation of the cytotoxic effects of synthesized thieno[2,3-d]pyrimidine derivatives revealed that compounds with specific substituents exhibited IC50 values in the low micromolar range. For instance:

CompoundCell LineIC50 (µM)
Compound 1MDA-MB-23127.6
Compound 2MCF-729.3
Compound 3HCT-11630.5

These findings suggest that electronic effects from substituents significantly influence the biological activity of these compounds .

Antimicrobial Activity

The antimicrobial properties of thieno[2,3-d]pyrimidine derivatives have also been investigated. In vitro studies showed significant antibacterial and antimycobacterial activity against various strains including Escherichia coli, Staphylococcus aureus, and Mycobacterium tuberculosis . The minimum inhibitory concentration (MIC) values indicated that certain derivatives were effective at low concentrations.

Key Findings on Antimicrobial Efficacy

CompoundGram-Negative BacteriaGram-Positive BacteriaMIC (µg/mL)
Compound AE. coliS. aureus15
Compound BS. typhiB. subtilis20

These results underscore the potential of these compounds as lead structures for developing new antimicrobial agents .

The mechanisms underlying the biological activities of thieno[2,3-d]pyrimidines are multifaceted. They may involve inhibition of key enzymes such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR), which are critical in nucleotide synthesis and cellular proliferation . Additionally, some compounds have shown to induce apoptosis in cancer cells through various signaling pathways.

Q & A

Q. What are the standard synthetic routes for preparing (5-phenyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetic acid?

A common method involves reacting thiol-containing intermediates (e.g., 4-(4-pyridinyl)pyrimidine-2-thiol) with bromoacetic acid derivatives in basic aqueous conditions. For example, sodium hydroxide facilitates nucleophilic substitution, followed by acidification to precipitate the product . Alternative routes may employ thiol-disulfide exchange reactions using mercaptoacetic acid and potassium hydroxide at neutral pH, followed by HCl acidification to isolate the compound .

Q. How is the compound characterized to confirm its structural integrity?

X-ray crystallography is critical for resolving crystal structures, as demonstrated for analogous thioether-containing pyrimidine derivatives. Hydrogen atoms are geometrically positioned, and refinement parameters (e.g., C—H bond lengths) are validated against crystallographic data . Complementary techniques like NMR (for functional group analysis) and HPLC (for purity assessment) are also employed .

Q. What solvent systems are optimal for dissolving this compound?

Polar aprotic solvents (e.g., methanol, DMSO) are preferred due to the compound’s sulfanyl and acetic acid moieties. Crystallization is achieved via slow evaporation from methanol, as reported for structurally related compounds . Solubility in aqueous buffers (e.g., ammonium acetate at pH 6.5) is also noted for analytical applications .

Q. How do the thiol and pyrimidine functional groups influence reactivity?

The sulfanyl group participates in thiol-disulfide exchange reactions, enabling conjugation with biomolecules or polymers . The pyrimidine ring’s electron-deficient nature facilitates nucleophilic aromatic substitution, while the phenyl group enhances stability against oxidative degradation .

Q. What safety protocols are recommended for handling this compound?

Follow general laboratory safety codes (e.g., P201: obtain specialized instructions before use; P210: avoid heat/open flames). Use personal protective equipment (PPE) and ensure proper ventilation due to potential irritant properties .

Advanced Research Questions

Q. How can contradictions in reported synthesis yields be resolved?

Discrepancies may arise from variations in reaction pH, stoichiometry, or purification methods. For instance, acidification to pH 4 during workup is critical for precipitation efficiency , while incomplete removal of byproducts (e.g., unreacted 2-bromoacetic acid) can skew yield calculations . Systematic optimization studies (e.g., Design of Experiments) are recommended to identify critical parameters.

Q. What experimental designs are suitable for studying the compound’s environmental fate?

Long-term environmental studies should follow frameworks like Project INCHEMBIOL, which evaluate physical-chemical properties (e.g., logP, hydrolysis rates), abiotic/biotic transformations, and ecosystem-level impacts. Split-plot designs with replicates are effective for assessing variables like pH and temperature .

Q. How can computational modeling predict the compound’s biological activity?

Molecular docking studies can target the thienopyrimidine core, which resembles kinase inhibitors. Density Functional Theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Comparative analyses with analogs (e.g., 5-(4-chlorophenyl) derivatives) refine activity predictions .

Q. What methodologies validate the compound’s stability under physiological conditions?

Accelerated stability testing in simulated biological fluids (e.g., PBS at 37°C) with HPLC monitoring identifies degradation products. Mass spectrometry confirms hydrolytic or oxidative breakdown pathways, particularly at the sulfanyl-acetic acid linkage .

Q. How can analytical challenges in quantifying trace impurities be addressed?

High-resolution LC-MS/MS with isotopic labeling distinguishes impurities from matrix effects. For example, residual solvents or unreacted intermediates are quantified against spiked calibration curves .

Q. What strategies optimize the compound’s bioavailability in pharmacokinetic studies?

Prodrug approaches (e.g., esterification of the acetic acid group) enhance membrane permeability. In vivo studies using randomized block designs with split plots (e.g., dosing routes, formulations) statistically isolate bioavailability variables .

Q. How do structural modifications impact the compound’s antioxidant activity?

Comparative studies using DPPH/ABTS assays quantify radical scavenging efficacy. Substituent effects (e.g., electron-withdrawing groups on the phenyl ring) are analyzed via multivariate regression to establish structure-activity relationships .

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